![molecular formula C18H19ClFN3O B4409043 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide
Overview
Description
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of TRAF6, a protein involved in the regulation of immune responses and inflammation.
Mechanism of Action
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide acts as a competitive inhibitor of the E3 ubiquitin ligase activity of TRAF6, which is required for the activation of NF-κB signaling. TRAF6 catalyzes the formation of K63-linked polyubiquitin chains on various signaling proteins, leading to their activation and subsequent downstream signaling. This compound binds to the TRAF6 protein at the site where the ubiquitin-conjugating enzyme Ubc13 interacts with TRAF6, thereby preventing the formation of K63-linked polyubiquitin chains and inhibiting downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various models of inflammation, such as lipopolysaccharide-induced acute lung injury, collagen-induced arthritis, and experimental autoimmune encephalomyelitis. In addition, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and multiple myeloma. These effects are thought to be mediated by the inhibition of NF-κB signaling and downstream gene expression.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide has several advantages for lab experiments, including its high selectivity for TRAF6 and its ability to inhibit downstream signaling without affecting other signaling pathways. However, this compound has some limitations, such as its moderate potency and the need for high concentrations to achieve complete inhibition of TRAF6 activity. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for the use of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide in scientific research, including the identification of new targets and pathways that are regulated by TRAF6, the development of more potent and selective TRAF6 inhibitors, and the investigation of the potential therapeutic applications of TRAF6 inhibition in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, the use of this compound in combination with other inhibitors or therapies may enhance its efficacy and reduce potential side effects.
Scientific Research Applications
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide has been extensively used in scientific research to investigate the role of TRAF6 in various biological processes such as inflammation, immunity, and cancer. TRAF6 is a key mediator of the NF-κB signaling pathway, which plays a critical role in regulating the expression of genes involved in immune responses and inflammation. By selectively inhibiting TRAF6 activity, this compound has been shown to suppress the activation of NF-κB and downstream gene expression, leading to reduced inflammation and immune responses.
properties
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)19)21-18(24)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSTVZZZPOZKKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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